molecular formula C16H18ClN B11854358 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-1,4-DIMETHYL- CAS No. 6115-65-7

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-1,4-DIMETHYL-

Cat. No.: B11854358
CAS No.: 6115-65-7
M. Wt: 259.77 g/mol
InChI Key: CSANWHVDIQWLEU-UHFFFAOYSA-N
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Description

11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a chemical compound with the molecular formula C16H18ClN and a molecular weight of 259.774 g/mol. This compound is part of the quinoline family, known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the desired quinoline structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves the use of large-scale reactors, precise control of reaction parameters, and stringent quality assurance protocols to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of tetrahydroquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the quinoline ring, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is similar to other quinoline derivatives such as:
    • 1,4-dimethylquinoline
    • 11-chloroquinoline
    • Tetrahydroquinoline derivatives

Uniqueness

What sets 11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6115-65-7

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C16H18ClN/c1-10-8-9-11(2)16-14(10)15(17)12-6-4-3-5-7-13(12)18-16/h8-9H,3-7H2,1-2H3

InChI Key

CSANWHVDIQWLEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)N=C3CCCCCC3=C2Cl

Origin of Product

United States

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